1-(3-(三氟甲基)-2-吡啶基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

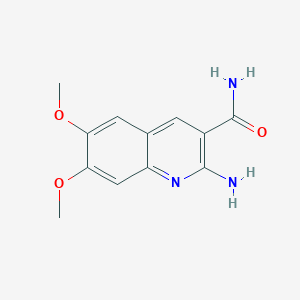

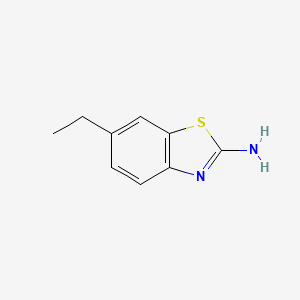

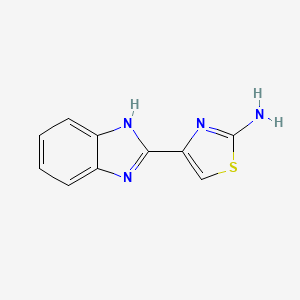

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde (TFPI) is a synthetic compound of interest in the field of medicinal chemistry. It is a trifluoromethylated pyridine derivative and a member of the indole-3-carbaldehyde family. Its unique structure makes it a promising candidate for a range of applications in medicinal chemistry and drug discovery. In particular, its ability to interact with various proteins and receptors makes it a potentially useful tool in the development of new therapeutic agents.

科学研究应用

药物研究

该化合物,CAS 号为 477848-00-3,分子量为 290.24,为固体,熔点为 130 - 131°C . 其结构以吲哚核心取代三氟甲基基团为特征,使其成为药物研究中的宝贵支架。 吲哚衍生物以其广泛的生物活性而闻名,包括抗病毒、抗炎、抗癌、抗艾滋病毒、抗氧化、抗菌、抗结核、抗糖尿病和抗疟疾性质 . 该化合物可用于合成靶向这些领域的新的药物分子。

抗病毒药物开发

据报道,吲哚衍生物表现出显著的抗病毒活性。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已显示出对流感 A 病毒和其他病毒的抑制作用 . 该化合物中的三氟甲基基团有可能增强抗病毒特性,使其成为开发新型抗病毒药物的候选者。

安全和危害

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The compound “1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .

Mode of Action

It’s worth noting that some indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biological activities

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity and function. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and thereby affecting cellular redox balance . Additionally, 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can form complexes with metal ions, which may further influence its biochemical interactions and properties.

Cellular Effects

The effects of 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have shown that 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization when using 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde in experimental settings.

Metabolic Pathways

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through oxidation and reduction reactions, leading to the formation of metabolites with distinct biochemical properties . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Furthermore, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of 1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLKUMCXCXSPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363179 |

Source

|

| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477848-00-3 |

Source

|

| Record name | 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)

![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)